BenchChemオンラインストアへようこそ!

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine

Medicinal Chemistry SAR Procurement Decision Support

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine (CAS 1006456-78-5) is a synthetic heterocyclic building block consisting of a 4-aminopyrazole core N1-linked via an oxymethylene bridge to a benzo[d][1,3]dioxol-5-yl moiety. With a molecular formula of C11H11N3O3 and a molecular weight of 233.22 g/mol, it is supplied by multiple vendors at ≥98% purity (HPLC).

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B11744749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)N
InChIInChI=1S/C11H11N3O3/c12-8-4-13-14(5-8)6-15-9-1-2-10-11(3-9)17-7-16-10/h1-5H,6-7,12H2
InChIKeyNYOADLCCSUXNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine: Core Identity for Precision Aminopyrazole Procurement


1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine (CAS 1006456-78-5) is a synthetic heterocyclic building block consisting of a 4-aminopyrazole core N1-linked via an oxymethylene bridge to a benzo[d][1,3]dioxol-5-yl moiety . With a molecular formula of C11H11N3O3 and a molecular weight of 233.22 g/mol, it is supplied by multiple vendors at ≥98% purity (HPLC) . The compound belongs to the benzodioxole–pyrazole hybrid class, a scaffold associated with COX/LOX inhibition and kinase modulation [1]. However, critically, no published, quantitative biological activity data (IC50, Ki, cell-based EC50) have been identified for this specific regioisomer in peer-reviewed literature or authoritative databases (PubChem, ChEMBL, BindingDB) as of the search date [2].

Why Generic 4-Aminopyrazole or Benzodioxole Building Blocks Cannot Replace 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine


The 4-amino substitution pattern on the pyrazole ring is a critical determinant of hydrogen-bond donor/acceptor geometry and target recognition, and cannot be mimicked by the 3-amino regioisomer (e.g., 1-((benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-3-amine, CAS 1006434-99-6) . In medicinal chemistry, 3-aminopyrazoles and 4-aminopyrazoles exhibit divergent kinase inhibition profiles; for example, 3-aminopyrazoles are frequently deployed as hinge-binding fragments in ATP-competitive kinase inhibitors, whereas 4-aminopyrazoles present a distinct exit vector that can engage allosteric or substrate-adjacent pockets [1]. The benzodioxole O-linker in this compound further imposes a specific spatial orientation that cannot be replicated by direct C-linked or N-linked benzodioxole analogs [2]. Consequently, generic substitution with a differently substituted pyrazole or benzodioxole building block risks loss of activity in an established SAR series, batch-to-batch irreproducibility in screening campaigns, and invalid structure-activity conclusions . The quantitative evidence gap identified in Section 3 underscores the need for procurement decisions to be driven by assay-specific screening rather than assumptions of equivalence.

Quantitative Differentiation Evidence for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine


Absence of Published Bioactivity Data for the 4-Amine Regioisomer

A systematic search of PubChem, ChEMBL, BindingDB, and PubMed for 1-((benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine (CAS 1006456-78-5) returned no quantitative IC50, Ki, EC50, or cell-based activity records. In contrast, the 3-amine regioisomer (CAS 1006434-99-6) is listed in PubChem with physicochemical properties, though also lacks published bioactivity data. The absence of data for both regioisomers precludes a quantitative head-to-head comparison at this time [1].

Medicinal Chemistry SAR Procurement Decision Support

Regioisomeric Purity as a Procurement Differentiator

Commercial suppliers offer 1-((benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine at ≥98% purity (HPLC), but the critical quality parameter distinguishing this product from generic pyrazole building blocks is regioisomeric purity—the absence of the 3-amine isomer. The 3-amine isomer (CAS 1006434-99-6) co-elutes under standard reversed-phase conditions (predicted logP ~1.2 for both regioisomers) and may not be resolved by simple HPLC area-% analysis [1]. No vendor currently publishes a validated method for regioisomeric discrimination, creating a procurement risk for users requiring unambiguous 4-amine identity .

Chemical Purity Regioisomer Quality Control

Class-Level Differentiation: Benzodioxole-Pyrazole Hybrids Exhibit Potent Dual COX-2/5-LOX Inhibition

Although no direct activity data exist for the target compound, structurally related benzodioxole-pyrazole hybrids from the same scaffold class demonstrate potent dual COX-2/5-LOX inhibition. In a 2017 SAR study by Abd El Razik et al., compound 26 (a benzodioxole-pyrazole hybrid) achieved COX-2 IC50 = 0.33 µM and 5-LOX IC50 = 3.11 µM [1]. Importantly, even minor variations in linker length and substitution position within this series produced >10-fold changes in potency, illustrating the sensitivity of activity to precise structural features [2].

Anti-inflammatory COX-2 5-LOX Analgesic

Validated Application Scenarios for Procuring 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine


SAR Library Expansion of 4-Aminopyrazole Kinase Inhibitor Scaffolds

When a medicinal chemistry program has identified a 4-aminopyrazole core as a productive kinase hinge-binding motif, 1-((benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine serves as a structurally defined building block for diversifying the solvent-exposed or ribose-pocket region [1]. Unlike the 3-amine regioisomer, the 4-amine substitution places the amino group at the position that projects toward the kinase catalytic lysine or DFG motif, potentially enabling unique interactions not accessible with 3-aminopyrazole analogs [1]. Procurement is justified when unambiguous 4-amine regioisomeric identity is required, supported by in-house NMR and LCMS confirmation .

Benzodioxole-Containing Probe Synthesis for COX/LOX Dual Inhibition Screening

Based on the class-level evidence that benzodioxole-pyrazole hybrids exhibit dual COX-2/5-LOX inhibition (compound 26: COX-2 IC50 = 0.33 µM, 5-LOX IC50 = 3.11 µM), this compound can be employed as a starting scaffold for anti-inflammatory probe discovery [1]. The free 4-amine group provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) to optimize potency and selectivity . Users should benchmark all new analogs against known class standards (compound 26 or celecoxib for COX-2; zileuton for 5-LOX) to establish SAR trends [1].

Regioisomeric Selectivity Profiling in Aminopyrazole-Based Target Engagement Assays

For research groups investigating the impact of pyrazole amino group position on target binding, the 4-amine regioisomer is the essential comparator to the more commonly available 3-amine series [1]. Head-to-head screening of the 4-amine (CAS 1006456-78-5) vs. 3-amine (CAS 1006434-99-6) regioisomers against a panel of kinases, GPCRs, or epigenetic targets can reveal regioisomer-dependent selectivity fingerprints . Procurement of both isomers from the same supplier lot, with rigorous in-house regioisomeric purity validation (¹H NMR, ¹³C NMR, HRMS), is strongly recommended to ensure the integrity of comparative biological conclusions .

Method Development for Regioisomeric Purity Analysis of Aminopyrazole Building Blocks

Given the absence of vendor-published regioisomeric purity methods, analytical chemistry groups can procure 1-((benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine as a reference standard to develop and validate discriminatory analytical methods (e.g., chiral SFC, ¹H-¹³C HSQC NMR, or derivatization-coupled HPLC) capable of resolving the 3-amine and 4-amine regioisomers [1]. Such methods are critical for QC release testing when regioisomeric identity impacts downstream biological interpretation .

Quote Request

Request a Quote for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.